molecular formula C4Br2F6 B13699613 1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

Cat. No.: B13699613
M. Wt: 321.84 g/mol
InChI Key: UTNZBQDJEJMRRT-UHFFFAOYSA-N
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Description

1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is a halogenated organic compound with the molecular formula C4Br2F6 It is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can be synthesized through a multi-step process involving halogenation and fluorination reactions. One common method involves the reaction of 1,1,1-trifluoropropene with bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The starting material, 1,1,1-trifluoropropene, is reacted with bromine in a continuous flow reactor. The reaction mixture is then purified through distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1,1-dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene exerts its effects involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the molecule are highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electron density around the reactive sites .

Comparison with Similar Compounds

Uniqueness: 1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate for the synthesis of various fluorinated compounds .

Properties

IUPAC Name

1,1-dibromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F6/c5-2(6)1(3(7,8)9)4(10,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNZBQDJEJMRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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